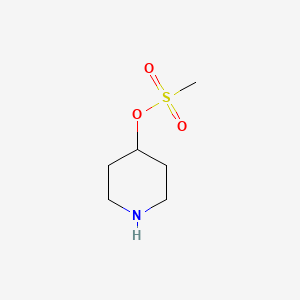

Piperidin-4-yl methanesulfonate

CAS No.:

Cat. No.: VC4051877

Molecular Formula: C6H13NO3S

Molecular Weight: 179.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H13NO3S |

|---|---|

| Molecular Weight | 179.24 g/mol |

| IUPAC Name | piperidin-4-yl methanesulfonate |

| Standard InChI | InChI=1S/C6H13NO3S/c1-11(8,9)10-6-2-4-7-5-3-6/h6-7H,2-5H2,1H3 |

| Standard InChI Key | IRWXYFWBGITFAG-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)OC1CCNCC1 |

| Canonical SMILES | CS(=O)(=O)OC1CCNCC1 |

Introduction

Structural and Chemical Characterization of Piperidin-4-yl Methanesulfonate

Piperidin-4-yl methanesulfonate (C₆H₁₃NO₃S) consists of a six-membered piperidine ring with a methanesulfonate group (-OSO₂CH₃) at the 4-position. The methanesulfonate moiety enhances solubility and stability, making it a preferred counterion in salt formulations of basic drugs . Key physicochemical properties include:

The sulfonate group’s electron-withdrawing nature stabilizes the piperidine nitrogen, reducing hygroscopicity compared to hydrochloride or sulfate salts . This property is critical for formulating stable solid-dose pharmaceuticals.

Synthetic Derivatives and Their Applications

Piperidin-4-yl methanesulfonate serves as a scaffold for diverse derivatives, each tailored for specific pharmacological or industrial applications:

1-(4-Nitrophenyl)piperidin-4-yl Methanesulfonate

-

CAS No.: 303977-18-6

-

Formula: C₁₂H₁₆N₂O₅S

-

Use: Intermediate in synthesizing kinase inhibitors and CNS agents .

-

Key Data: Melting point >150°C; stable under dry, room-temperature storage .

1-((Benzyloxy)Carbonyl)Piperidin-4-yl Methanesulfonate

-

CAS No.: 199103-19-0

-

Formula: C₁₄H₁₉NO₅S

-

Use: Precursor for conformationally constrained azacyclic sulfonyl chlorides .

-

Key Data: Density 1.31 g/cm³; boiling point 492.3°C (predicted) .

Triazolo-Pyrimidin-ol Derivatives

-

Example: 3-benzyl-5-{1-[(4-fluorophenyl)methanesulfonyl]piperidin-4-yl}-3H- triazolo[4,5-d]pyrimidin-7-ol

-

Formula: C₂₃H₂₃FN₆O₃S

-

Use: Investigational compound with potential kinase inhibitory activity .

Pharmacological Significance

Serotonin-Norepinephrine Reuptake Inhibition

The methanesulfonate salt of 4-[(3-fluorophenoxy)phenylmethyl]piperidine demonstrates potent dual reuptake inhibition of serotonin (5-HT) and norepinephrine (NE), with IC₅₀ values <50 nM . Unlike its sulfate counterpart, which exhibits variable hydration, the methanesulfonate form maintains crystallinity and stability, enabling reproducible formulation .

Therapeutic Applications

-

Depression and Anxiety: Preclinical models show efficacy in reducing immobility time in forced-swim tests (rodent models of depression) .

-

Chronic Pain: Modulates descending inhibitory pathways in neuropathic pain models .

-

Migraine Prophylaxis: Reduces cortical spreading depression frequency in vivo .

Pharmacokinetic Advantages

-

High Melting Point: 191–194°C for enantiopure forms prevents melting during tablet compression .

-

Non-Hygroscopic: Unlike hydrochloride salts, it resists moisture absorption, extending shelf life .

| Hazard Statement | Precautionary Measures | Source |

|---|---|---|

| H302 (Harmful if swallowed) | Avoid ingestion; use PPE | |

| H315-H319 (Skin/eye irritation) | Use gloves and goggles | |

| H335 (Respiratory irritation) | Use fume hood |

Storage recommendations include sealing in dry containers at room temperature, with some derivatives requiring refrigeration (2–8°C) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume